molecular formula C16H13N3O4S B2656220 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 1903549-20-1

3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2656220
CAS No.: 1903549-20-1
M. Wt: 343.36
InChI Key: XQAOBVMHYLJXCR-UHFFFAOYSA-N
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Description

3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. This hybrid molecule features a complex structure that incorporates multiple heterocyclic systems, including a 2-phenylthiazole and an oxazolidine-2,4-dione, linked through an azetidine carbonyl bridge. The oxazolidine-2,4-dione moiety is a privileged scaffold in medicinal chemistry, known for its significant role in the development of therapeutic agents . Researchers are particularly interested in such fused heterocyclic systems for their potential to interact with various biological targets . This compound serves as a key intermediate for researchers synthesizing and evaluating novel small molecules, particularly in the exploration of structure-activity relationships for new pharmacologically active compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-13-8-23-16(22)19(13)11-6-18(7-11)15(21)12-9-24-14(17-12)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAOBVMHYLJXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the azetidine ring, and finally, the construction of the oxazolidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antibacterial Activity

Research has indicated that derivatives of oxazolidinones exhibit significant antibacterial properties. The incorporation of the thiazole moiety into the azetidinone framework may enhance these effects. A study on similar compounds demonstrated good in vitro activity against various bacterial strains, suggesting that this compound could be effective against resistant bacteria .

Anticancer Properties

The thiazole-containing compounds have shown promising results in anticancer studies. For instance, derivatives similar to 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione were evaluated for their cytotoxic effects against different cancer cell lines. In vitro studies revealed that these compounds could inhibit the proliferation of cancer cells by inducing apoptosis .

Case Study 1: Antibacterial Evaluation

A series of thiazole derivatives were synthesized and tested for antibacterial activity. Among them, compounds with structural similarities to 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The study reported minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized various thiazolidinone derivatives and assessed their cytotoxicity against glioblastoma cells. The results indicated that specific modifications to the thiazole ring enhanced the anticancer activity significantly compared to unmodified compounds . This suggests that further exploration into the structure-activity relationship (SAR) could yield more potent analogs.

Mechanism of Action

The mechanism of action of 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The azetidine and oxazolidine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione: shares similarities with other thiazole-containing compounds, such as thiazolidinediones and thiazole-based antibiotics.

    Azetidine derivatives: Compounds containing the azetidine ring are known for their biological activities and are used in various therapeutic applications.

    Oxazolidine derivatives: These compounds are studied for their potential as antimicrobial agents and in the development of new materials.

Uniqueness

What sets 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione apart is the combination of three distinct ring systems within a single molecule. This unique structure provides a versatile platform for chemical modifications and the exploration of new biological activities.

Biological Activity

The compound 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure combining an azetidine ring with both thiazole and oxazolidine moieties. Its molecular formula is C13H12N2O3SC_{13}H_{12}N_2O_3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. This structural complexity contributes to its pharmacological potential.

Biological Activity Overview

Research indicates that compounds similar to 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione exhibit significant biological activities, including:

  • Antimicrobial Activity : Exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Demonstrates effectiveness against various fungal strains.
  • Anticancer Properties : Potential cytotoxic effects against cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeSpecific EffectsReferences
AntibacterialEffective against Staphylococcus aureus and E. coli
AntifungalActive against Candida albicans and Aspergillus species
AnticancerCytotoxicity observed in various cancer cell lines

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

  • Inhibition of Cell Wall Synthesis : Similar to other oxazolidinone derivatives, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit.
  • Antioxidant Properties : The thiazole moiety contributes to antioxidant activity, which can protect cells from oxidative stress.
  • Modulation of Enzyme Activity : Potential inhibition or activation of specific enzymes involved in metabolic pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Antibacterial Study : A recent investigation compared the antibacterial activity of several thiazole derivatives. The compound showed comparable efficacy to standard antibiotics like norfloxacin and chloramphenicol against tested bacterial strains .
  • Cytotoxicity Assay : In vitro studies conducted on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined for various cell lines, demonstrating significant anticancer potential .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential:

  • Absorption : The compound is expected to have good bioavailability due to its lipophilic nature.
  • Metabolism : Preliminary data suggest that it undergoes hepatic metabolism with potential for drug-drug interactions.
  • Excretion : Primarily eliminated via renal pathways.

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